3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-7-2-6(4-12)3-9-8(7)11-10-5/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYSKVUFMABIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221164 | |
| Record name | 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885223-66-5 | |
| Record name | 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885223-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
spectroscopic data (NMR, IR, MS) of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
An In-depth Technical Guide to the Spectroscopic Data of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibitors for anticancer therapies.[1] The precise substitution pattern on this bicyclic ring system is critical for target specificity and pharmacological efficacy. Consequently, unambiguous structural elucidation of novel derivatives is a cornerstone of the drug discovery and development process. This guide provides a comprehensive analysis of the key spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of a specific derivative: 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the interpretation of spectra, the rationale behind the expected results, and the synergistic interplay between these analytical techniques for robust structural confirmation. While experimental data for this exact molecule is not widely published, this guide presents a detailed analysis based on well-established spectroscopic principles and data from closely related analogues, providing a robust framework for researchers working with this class of compounds.
Molecular Structure and Spectroscopic Overview
The structure of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde incorporates several key features that give rise to a distinct spectroscopic fingerprint:
-
A Fused Heterocyclic Core: The pyrazolo[3,4-b]pyridine system is an aromatic structure containing three nitrogen atoms. This influences the electron density distribution and, consequently, the chemical shifts of the ring protons and carbons.
-
An Aldehyde Group: The formyl group (-CHO) at the C5 position is a strong electron-withdrawing group and has highly characteristic signals in all three spectroscopic methods.
-
A Methyl Group: The methyl group (-CH₃) at the C3 position provides a simple, yet informative, singlet in the ¹H NMR spectrum.
-
An N-H Group: The pyrazole ring contains a secondary amine (N-H) group, which can exhibit a characteristic absorption in the IR spectrum and may or may not be readily observable in the ¹H NMR spectrum depending on the solvent and concentration.
The complementary nature of MS, IR, and NMR allows for a full structural determination. MS provides the molecular weight and fragmentation pattern, IR identifies the functional groups present, and NMR reveals the precise connectivity of the atoms.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural elucidation of a novel compound, it provides two critical pieces of information: the molecular weight of the parent molecule and the fragmentation pattern, which offers clues about the molecule's structure.
Predicted Mass Spectrum
The predicted mass spectrum of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (C₈H₇N₃O) would be expected to show a molecular ion peak ([M]⁺) at an m/z of 161.06, corresponding to its monoisotopic mass. The presence of an odd number of nitrogen atoms (3) is consistent with the odd nominal molecular weight, in accordance with the nitrogen rule.
Fragmentation Pathway
Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecular ion. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. A plausible fragmentation pathway is outlined below. The cleavage of bonds adjacent to the carbonyl group is a common fragmentation pattern for aldehydes.[2]
Caption: Predicted Fragmentation Pathway for 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde.
Table 1: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment | Notes |
| 161 | [C₈H₇N₃O]⁺˙ | Molecular Ion (M⁺˙) |
| 160 | [C₈H₆N₃O]⁺ | Loss of a hydrogen radical from the aldehyde |
| 133 | [C₇H₇N₃]⁺˙ | Loss of carbon monoxide (CO) from the molecular ion |
| 132 | [C₇H₆N₃]⁺ | Loss of the formyl radical (CHO) |
| 105 | [C₆H₅N₂]⁺ | Subsequent loss of HCN from the [M-CO]⁺˙ fragment |
| 78 | [C₅H₄N]⁺ | Further fragmentation, potentially forming a pyridyl cation |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3200-3500 | N-H Stretch | Pyrazole N-H | Medium, Broad |
| 3000-3100 | C-H Stretch | Aromatic C-H | Medium |
| 2900-3000 | C-H Stretch | Methyl C-H | Weak |
| 2820 & 2720 | C-H Stretch | Aldehyde C-H (Fermi doublet) | Weak to Medium |
| ~1700 | C=O Stretch | Aldehyde C=O | Strong |
| 1500-1620 | C=C and C=N Stretches | Aromatic Rings | Medium to Strong |
| 1375-1450 | C-H Bend | Methyl C-H | Medium |
The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the pair of weak to medium bands for the aldehyde C-H stretch (a Fermi doublet) around 2820 and 2720 cm⁻¹.[3] The presence of a broad absorption in the 3200-3500 cm⁻¹ region would suggest N-H stretching, indicative of the pyrazole ring.[4]
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Ensure the sample is dry and pure. Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the aldehyde proton, and the aromatic protons on the pyridine ring. The N-H proton of the pyrazole ring may appear as a broad singlet, or it may exchange with deuterated solvents and not be observed.
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Broad Singlet | 1H | N-H | The acidic proton of the pyrazole ring is often observed at a high chemical shift in DMSO. |
| ~10.1 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded by the electronegative oxygen atom. |
| ~9.0 | Singlet | 1H | H-4 | This proton is deshielded by the adjacent nitrogen atom and the electron-withdrawing aldehyde group. |
| ~8.8 | Singlet | 1H | H-6 | This proton is also in an electron-deficient pyridine ring, leading to a downfield shift. |
| ~2.6 | Singlet | 3H | -CH₃ | The methyl protons are in a relatively shielded environment. |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration. The assignment of H-4 and H-6 is based on analysis of similar structures and may be interchangeable without further 2D NMR experiments.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~193 | C=O | The aldehyde carbonyl carbon is highly deshielded. |
| ~155 | C-7a | A quaternary carbon at the ring junction. |
| ~152 | C-6 | Aromatic carbon adjacent to a nitrogen atom. |
| ~145 | C-3 | Carbon bearing the methyl group. |
| ~135 | C-4 | Aromatic carbon adjacent to a nitrogen atom. |
| ~130 | C-5 | Carbon bearing the aldehyde group. |
| ~110 | C-3a | A quaternary carbon at the ring junction. |
| ~15 | -CH₃ | The methyl carbon is in the aliphatic region. |
Note: These are predicted chemical shifts. For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC would be required.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum. This is typically a quick experiment. Following this, acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak).
Integrated Spectroscopic Workflow
The synergy between these techniques provides a self-validating system for structural elucidation.
Sources
The Aldehyde Group on the Pyrazolo[3,4-b]pyridine Scaffold: A Gateway to Chemical Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Formyl Group
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents. Its rigid, planar structure and versatile substitution patterns make it an ideal framework for engaging with biological targets. An aldehyde (formyl) group appended to this core, typically at the C5 position, transforms the entire scaffold into a powerful and versatile synthetic intermediate. This guide provides a technical exploration of the aldehyde's reactivity, offering field-proven insights and detailed protocols to empower researchers in drug discovery and chemical biology to leverage this functionality for creating diverse and potent molecular entities.
Electronic Landscape: How the Heterocycle Modulates Reactivity
The reactivity of the aldehyde is not considered in isolation but is profoundly influenced by the electronic nature of the fused pyrazolo[3,4-b]pyridine ring system. This system is a tale of two halves:
-
The Pyridine Ring: Being an electron-deficient (π-deficient) heterocycle, the pyridine ring acts as an electron-withdrawing group. This effect is transmitted to the aldehyde, increasing the partial positive charge (δ+) on the carbonyl carbon.
-
The Pyrazole Ring: In contrast, the pyrazole ring is electron-rich (π-excessive) and acts as an electron-donating group to the fused system.
The net effect is a finely tuned electrophilicity at the aldehyde's carbonyl carbon. It is more reactive than an aldehyde on a simple benzene ring but may be modulated by substituents on either of the heterocyclic rings. This enhanced electrophilicity is the cornerstone of its synthetic utility, making it an excellent substrate for a wide range of nucleophilic attacks and condensation reactions.
Key Transformations of the Pyrazolo[3,4-b]pyridine Aldehyde
The formyl group is a launchpad for numerous chemical transformations. This section details the most critical reaction classes, explaining the causality behind procedural choices and providing validated starting points for laboratory execution.
Carbon-Carbon Bond Formation: Condensation and Olefination Reactions
The ability to form new C-C bonds is paramount for elaborating molecular complexity. The aldehyde group excels in this capacity, primarily through condensation and olefination reactions.
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetates), typically catalyzed by a weak base. The electron-withdrawing nature of the pyrazolopyridine core facilitates this reaction by making the aldehyde carbon highly susceptible to nucleophilic attack.
-
Mechanistic Insight: The base (e.g., piperidine, triethylamine) deprotonates the active methylene compound, generating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of the pyrazolo[3,4-b]pyridine aldehyde. A subsequent dehydration step, often driven by azeotropic removal of water or the use of a dehydrating agent, yields the condensed product.[1] The choice of a mild base is critical to prevent self-condensation of the aldehyde or other side reactions.
These reactions are cornerstones of alkene synthesis, converting the aldehyde into a double bond with a new carbon substituent.
-
Wittig Reaction: Utilizes a phosphonium ylide. While effective, separating the triphenylphosphine oxide byproduct can be challenging.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This highly favored alternative uses a phosphonate carbanion.[2][3] Its advantages are twofold: the dialkyl phosphate byproduct is water-soluble, simplifying purification, and it generally provides excellent stereoselectivity for the (E)-alkene.[4][5]
-
Causality in Protocol: The HWE reaction begins with the deprotonation of a phosphonate ester using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting carbanion is a potent nucleophile that readily attacks the aldehyde. The choice of base and anhydrous solvent (like THF or DME) is crucial to ensure the stability and reactivity of the phosphonate carbanion.[5]
Oxidation to Carboxylic Acid
The conversion of the aldehyde to a carboxylic acid is a fundamental transformation that opens doors to amide coupling, esterification, and other downstream reactions. This oxidation must be performed under conditions that do not affect other sensitive functional groups on the heterocyclic core.
-
Field-Proven Reagents:
-
Potassium Permanganate (KMnO₄): A strong, classic oxidant. Requires careful control of temperature and stoichiometry to avoid over-oxidation or degradation of the heterocycle.
-
Oxone (Potassium Peroxymonosulfate): A versatile and environmentally benign oxidant that works efficiently under mild conditions, often in aqueous solvent mixtures.[6]
-
Pinnick Oxidation (NaClO₂): Highly chemoselective for aldehydes, using sodium chlorite buffered with a mild acid. It is tolerant of many other functional groups, making it a reliable choice for complex molecules.
-
-
Experimental Consideration: The primary challenge is preventing degradation of the electron-rich pyrazole ring. Therefore, milder conditions and shorter reaction times are preferable. Monitoring the reaction by TLC or LC-MS is essential to prevent byproduct formation.
Reduction to Primary Alcohol
Reducing the aldehyde to a primary alcohol provides a new site for substitution, such as ether formation or conversion to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic displacement.
-
Reagent of Choice: Sodium Borohydride (NaBH₄) Sodium borohydride is the ideal reagent for this transformation due to its exceptional chemoselectivity.[7][8] It readily reduces aldehydes and ketones while leaving more stable functional groups like esters, amides, and nitriles untouched.[9][10]
-
Causality in Protocol: The reaction is typically performed in an alcoholic solvent like methanol or ethanol.[9] The solvent serves not only to dissolve the substrate but also to protonate the intermediate alkoxide that forms after the initial hydride attack on the carbonyl carbon.[7] The reaction is generally rapid and clean, often proceeding to completion at room temperature.
Reductive Amination
For drug development professionals, reductive amination is arguably one of the most valuable reactions of the aldehyde group. It provides a direct, high-yield route to secondary and tertiary amines, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[11][12]
-
Mechanistic Workflow: The reaction is a one-pot process that combines two distinct steps:
-
Imine/Iminium Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often accelerated by a mild Lewis acid catalyst (e.g., ZnCl₂, Ti(OiPr)₄) that activates the aldehyde.[11][13]
-
In Situ Reduction: A hydride reagent, added to the same pot, selectively reduces the C=N double bond of the imine/iminium ion without significantly reducing the starting aldehyde.
-
-
The Right Reducing Agent: The key to a successful one-pot reductive amination is a reducing agent that is selective for the iminium ion over the aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the gold standard. It is mild, non-toxic, and its steric bulk makes it less reactive towards aldehydes but highly effective for reducing the protonated iminium intermediate.[13]
-
Sodium Cyanoborohydride (NaBH₃CN): Also highly effective and selective, but its toxicity and the potential for cyanide in the waste stream make NaBH(OAc)₃ a more common choice in pharmaceutical research.[11]
-
Validated Synthetic Protocols
The following protocols are presented as robust, self-validating starting points for key transformations. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.
Protocol 1: Horner-Wadsworth-Emmons Olefination
Objective: To synthesize (E)-ethyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate.
-
Materials:
-
1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 equiv)
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equiv).
-
Add anhydrous THF to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equiv) in anhydrous THF dropwise. Causality: This step generates the phosphonate carbanion. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Stir the resulting solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting aldehyde (typically 2-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the desired (E)-alkene. Trustworthiness: The water-soluble phosphate byproduct is easily removed during the aqueous workup, leading to a cleaner crude product and simplifying purification.[3]
-
Protocol 2: Reduction to Primary Alcohol
Objective: To synthesize (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol.
-
Materials:
-
1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equiv) portion-wise over 10-15 minutes. Causality: Portion-wise addition is a safety measure to control the exothermic reaction and hydrogen evolution.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the flask to 0 °C and slowly add water to quench the excess NaBH₄.
-
Add 1N HCl to adjust the pH to ~7.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which is often pure enough for the next step or can be purified by chromatography.
-
Protocol 3: One-Pot Reductive Amination
Objective: To synthesize 5-((benzylamino)methyl)-1H-pyrazolo[3,4-b]pyridine.
-
Materials:
-
1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, ~0.1 equiv, optional)
-
-
Procedure:
-
To a flask, add the 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 equiv), the solvent (DCE), and benzylamine (1.1 equiv).
-
Stir the mixture at room temperature for 20-30 minutes. Causality: This allows for the initial formation of the imine intermediate. Adding a catalytic amount of acetic acid can accelerate this step, particularly for less reactive amines, by catalyzing the dehydration.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 3-18 hours).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir for 15-20 minutes, then separate the layers.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the desired secondary amine. Trustworthiness: This one-pot protocol is highly efficient and widely used in medicinal chemistry for its reliability and broad substrate scope.[12][14]
-
Summary of Reactivity
The following table summarizes the key transformations and typical conditions discussed in this guide.
| Reaction Type | Reagents & Conditions | Product Functional Group | Key Insight |
| Knoevenagel Condensation | Active Methylene (e.g., Malononitrile), Base (e.g., Piperidine), EtOH, Reflux | α,β-Unsaturated Nitrile/Ester | Base-catalyzed C-C bond formation driven by the aldehyde's electrophilicity. |
| HWE Olefination | Phosphonate Ester, NaH, Anhydrous THF, 0 °C to RT | (E)-Alkene | Provides excellent stereocontrol for the (E)-isomer and features a simple aqueous workup. |
| Oxidation | NaClO₂, NaH₂PO₄, t-BuOH/H₂O | Carboxylic Acid | Pinnick oxidation is highly chemoselective and tolerates the heterocyclic core well. |
| Reduction | NaBH₄, MeOH, 0 °C to RT | Primary Alcohol | A mild and highly selective reduction that preserves other sensitive functional groups. |
| Reductive Amination | R¹R²NH, NaBH(OAc)₃, DCE, RT | Secondary/Tertiary Amine | A robust one-pot method for constructing C-N bonds, crucial for library synthesis. |
Conclusion
The aldehyde group on the pyrazolo[3,4-b]pyridine scaffold is a linchpin for synthetic diversification. Its electronically activated nature makes it a reliable substrate for a host of high-yield transformations, including C-C and C-N bond-forming reactions that are fundamental to drug discovery. By understanding the causality behind established protocols for condensation, olefination, oxidation, reduction, and reductive amination, researchers can confidently and efficiently generate novel analogues for biological evaluation. The methodologies outlined in this guide represent field-proven, trustworthy strategies to unlock the full synthetic potential of this valuable heterocyclic building block.
References
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Addition of NaBH4 to aldehydes to give primary alcohols. (2019). Master Organic Chemistry. [Link]
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Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). MDPI. [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Recent Developments on Five-Component Reactions. (2021). MDPI. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. [Link]
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Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (2021). New Journal of Chemistry. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
-
Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. [Link]
-
Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]
-
Knoevenagel condensation with Malonitrile (pKas and deprotonation). Reddit. [Link]
-
Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. (2023). Journal of the American Chemical Society. [Link]
-
The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar. [Link]
-
A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. (2002). PubMed. [Link]
-
Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. (2013). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: An Application Note and Detailed Protocol
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1][2] Consequently, derivatives of this scaffold are investigated for a multitude of therapeutic applications, including oncology, virology, and inflammatory diseases. The title compound, 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, is a key intermediate, providing a reactive "handle" for the synthesis of diverse libraries of more complex molecules through functional group transformations of the aldehyde. This document provides a comprehensive guide to a robust and well-established two-step synthesis of this valuable building block, commencing from the readily available 3-amino-5-methylpyrazole.
Synthetic Strategy Overview: A Two-Step Approach
The synthesis is logically divided into two primary stages:
-
Construction of the Bicyclic Core: A Friedländer-type annulation reaction is employed to construct the 3-methyl-1H-pyrazolo[3,4-b]pyridine ring system. This involves the condensation of 3-amino-5-methylpyrazole with a suitable 1,3-dicarbonyl equivalent.
-
Introduction of the Aldehyde Functionality: A regioselective Vilsmeier-Haack formylation is then performed on the synthesized pyrazolo[3,4-b]pyridine intermediate to introduce the carbaldehyde group at the C5 position.
This strategy is favored for its reliability, scalability, and the use of relatively accessible starting materials.
Caption: Simplified mechanism of the Friedländer-type annulation.
Experimental Protocol: Step 1
Materials:
-
3-Amino-5-methylpyrazole (1.0 eq)
-
Malonaldehyde bis(dimethyl acetal) (1.1 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol (solvent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-5-methylpyrazole and ethanol.
-
Add malonaldehyde bis(dimethyl acetal) to the stirred suspension.
-
Carefully add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-methyl-1H-pyrazolo[3,4-b]pyridine.
Part 2: Vilsmeier-Haack Formylation of the Pyrazolo[3,4-b]pyridine Core
Mechanistic Insight
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. [3][4]The reaction proceeds via an electrophilic aromatic substitution mechanism. The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a substituted amide, typically dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). [4]The pyrazolo[3,4-b]pyridine ring system is sufficiently electron-rich to be attacked by the Vilsmeier reagent. The substitution occurs preferentially at the C5 position due to the directing effects of the fused pyrazole ring. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Step 2
Materials:
-
3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Ice-water bath
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, dissolve 3-methyl-1H-pyrazolo[3,4-b]pyridine in anhydrous DMF.
-
Cool the solution in an ice-water bath to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution until the pH is basic (pH ~9-10), ensuring the temperature remains low.
-
Extract the resulting suspension with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde as a solid.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Friedländer Annulation | 3-Amino-5-methylpyrazole, Malonaldehyde bis(dimethyl acetal) | 60-75% |
| 2 | Vilsmeier-Haack Formylation | 3-methyl-1H-pyrazolo[3,4-b]pyridine, POCl₃, DMF | 70-85% |
Note: Yields are indicative and may vary depending on the reaction scale and purification efficiency.
Safety Precautions
-
3-Amino-5-methylpyrazole: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. It can cause severe burns to the skin, eyes, and respiratory tract. [5]All manipulations must be carried out in a chemical fume hood. Wear heavy-duty gloves, a lab coat, and full-face protection.
-
Dimethylformamide (DMF): A flammable liquid that is harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Handle in a fume hood and wear appropriate PPE.
-
General: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be strictly followed.
Conclusion
The two-step synthesis outlined in this application note provides a reliable and efficient pathway to 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. By understanding the underlying mechanisms of the Friedländer-type annulation and the Vilsmeier-Haack formylation, researchers can effectively troubleshoot and optimize these procedures. The resulting aldehyde is a versatile intermediate, poised for further elaboration in the development of novel therapeutic agents and other functional materials.
References
- Rajput, A. S., & Patil, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
-
Gulea, M., & Wudl, F. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
-
Teixidó, J., & Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2185. [Link]
- Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(35), 5226-5228.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Freeman, F., & Kim, D. S. H. L. (2007). Synthesis and Friedländer reactions of 5-amino-4-cyano-1,3-oxazoles. Heterocycles, 71(10), 2249-2262. [Link]
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
- Shiri, M., Zolfigol, M. A., Kruger, G., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 104, 113-228.
- El-Sayed, N. N. E., & Abdel-Aziz, H. A. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 439-446.
-
Kumar, V., & Kumar, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27419-27461. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimization of reaction conditions (temperature, solvent, time) for pyrazolo[3,4-b]pyridine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges in optimizing reaction conditions—specifically temperature, solvent, and time—to help you achieve higher yields, better purity, and reproducible results. Our approach is rooted in explaining the fundamental principles behind the experimental choices, ensuring you are not just following a protocol but understanding it.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[3,4-b]pyridine synthesis is resulting in a very low yield. What are the most common causes and how can I begin to troubleshoot this?
Low yields in the synthesis of pyrazolo[3,4-b]pyridines are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Initial Checks & Core Principles:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can act as inhibitors or lead to unwanted side reactions.[1]
-
Recommendation: Always ensure your starting materials are of high purity. If in doubt, recrystallize or purify them before use.[1]
-
-
Stoichiometry: Incorrect stoichiometry can leave unreacted starting materials or lead to the formation of byproducts.
-
Recommendation: Carefully check the molar ratios of your reactants.
-
Key Reaction Parameters to Investigate:
-
Catalyst Selection and Loading: The choice of catalyst, whether acidic or basic, can dramatically influence the reaction's success. While acetic acid is commonly used, Lewis acids like ZrCl₄ have also proven effective.[1][2] The amount of catalyst is also a critical parameter to optimize.[1]
-
Solvent Effects: The solvent not only dissolves the reactants but also influences the reaction kinetics.[1]
-
Recommendation: A solvent screen is highly recommended. Ethanol is a common choice, but for some reactions, solvent-free conditions at elevated temperatures have been shown to be high-yielding.[1]
-
-
Reaction Temperature and Time: These two parameters are intrinsically linked. Suboptimal temperatures may lead to incomplete reactions, while excessively high temperatures can cause degradation of reactants or products.[1]
Q2: I am observing the formation of multiple products, potentially regioisomers. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials like a non-symmetrical 1,3-dicarbonyl compound.[3]
Understanding the Root Cause:
The regioselectivity is often governed by the electronic and steric properties of the substituents on your starting materials. For instance, in the reaction of an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the more electrophilic carbonyl group will typically react preferentially with the exocyclic amino group of the aminopyrazole.[1]
Strategies for Controlling Regioselectivity:
-
Careful Selection of Starting Materials: Where possible, choose starting materials that favor the formation of the desired regioisomer. This may involve adding or removing electron-withdrawing or donating groups to influence the reactivity of specific sites.
-
Optimization of Reaction Conditions: In some instances, the choice of solvent and catalyst can influence the ratio of regioisomers. It is advisable to consult the literature for syntheses of compounds similar to your target to see what conditions were successful.[1]
-
Stepwise Synthesis: If a one-pot reaction consistently yields an inseparable mixture of regioisomers, a stepwise approach that builds the pyrazolo[3,4-b]pyridine core in a more controlled manner might be necessary.
Troubleshooting Guides
Guide 1: Optimizing Reaction Temperature
Problem: Incomplete reaction or product degradation.
Underlying Principle: The reaction temperature must be high enough to overcome the activation energy barrier but not so high as to cause decomposition of the starting materials, intermediates, or the final product.
Step-by-Step Optimization Protocol:
-
Literature Precedent: Begin by consulting the literature for similar pyrazolo[3,4-b]pyridine syntheses to establish a starting temperature range.
-
Scouting Reactions: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C, and reflux).
-
Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour). This will help you determine the rate of product formation and the appearance of any degradation products.
-
Analysis of Results: Analyze the TLC plates to identify the temperature that gives the best conversion to the desired product with minimal byproduct formation.
-
Fine-Tuning: Once an optimal temperature range is identified, you can perform further experiments to fine-tune the exact temperature.
Data Presentation: Temperature Effects on Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | 12 h | 44-99 | [3] |
| HCl/1,4-dioxane | Ethanol | 100 | 18 h | 44-99 | [3] |
| 1.0 M NaOH | Glycol | 120 | 5-12 min | >90 | [3] |
| ZrCl₄ | EtOH/DMF (1:1) | 95 | 16 h | 13-28 | [2] |
| Ag(CF₃CO₂) / TfOH | DMAc | 100 | 2 h | 68-84 | [4] |
| None (Solvent-free) | None | 100 | Varies | High | [1] |
Guide 2: Selecting the Appropriate Solvent
Problem: Poor solubility of reactants, slow reaction rate, or undesirable side reactions.
Underlying Principle: The solvent plays a crucial role in dissolving the reactants, facilitating their interaction, and can influence the reaction mechanism and pathway.
Step-by-Step Solvent Screening Protocol:
-
Solubility Tests: Before running the reaction, test the solubility of your starting materials in a range of solvents with varying polarities (e.g., ethanol, methanol, acetic acid, DMF, dioxane, and water).
-
Initial Reaction Screen: Perform small-scale reactions in the solvents where your starting materials are most soluble.
-
Aprotic vs. Protic Solvents: Consider the nature of your reaction. Protic solvents like ethanol and acetic acid can participate in hydrogen bonding and may act as catalysts, while aprotic solvents like DMF and dioxane will not.
-
Monitoring and Analysis: Monitor each reaction by TLC to assess the rate of product formation and the byproduct profile.
-
Solvent Mixtures: If a single solvent does not provide optimal results, consider using a mixture of solvents to fine-tune the polarity and solvating properties. For example, a mixture of EtOH and DMF has been used successfully.[2]
Guide 3: Determining the Optimal Reaction Time
Problem: Incomplete reaction or the formation of degradation products due to prolonged reaction times.
Underlying Principle: The reaction should be allowed to proceed until the starting materials are consumed, but stopping the reaction at the optimal time is crucial to prevent the degradation of the desired product.
Step-by-Step Protocol for Time Optimization:
-
Continuous Monitoring: The most effective way to determine the optimal reaction time is to monitor the reaction progress closely using TLC.
-
Establish a Baseline: Based on literature precedents, establish an initial expected reaction time.
-
Time Course Experiment: Set up a reaction and take small aliquots at regular intervals (e.g., every 30 minutes or every hour).
-
TLC Analysis: Spot each aliquot on a TLC plate to visualize the consumption of starting materials and the formation of the product.
-
Identify the Endpoint: The optimal reaction time is the point at which the starting material spots have disappeared or are very faint, and the product spot is at its most intense, with minimal formation of new, undesired spots.
-
Work-up: Once the optimal time is reached, proceed with the reaction work-up to isolate the product. A proper work-up is essential to remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ before concentrating the solution.[1]
Experimental Workflow & Troubleshooting Logic
General Workflow for Pyrazolo[3,4-b]pyridine Synthesis Optimization
Caption: A general workflow for the systematic optimization of pyrazolo[3,4-b]pyridine synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in pyrazolo[3,4-b]pyridine synthesis.
References
-
Gomez-Jeria, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2897. [Link]
-
Antoniou, T., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]
-
Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6434. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Pyrazolo[3,4-b]pyridine Compounds
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with polar pyrazolo[3,4-b]pyridine compounds. This guide is designed to provide expert insights and practical, field-proven solutions to the unique and often complex purification challenges presented by this important class of heterocyclic compounds. The inherent polarity, basicity, and potential for strong secondary interactions make their purification a non-trivial task. This document provides troubleshooting guides, FAQs, and detailed protocols to help you achieve optimal purity and recovery in your experiments.
The Fundamental Challenge: Why Are Polar Pyrazolopyridines Difficult to Purify?
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active agents.[1][2][3] However, the presence of multiple nitrogen atoms, coupled with polar functional groups often required for biological activity, introduces significant purification hurdles.
-
High Polarity: These compounds have a strong affinity for polar stationary phases, often leading to poor mobility and broad peaks in normal-phase chromatography. They may fail to elute entirely from a standard silica gel column using common solvent systems.[4]
-
Basicity: The pyridine and pyrazole nitrogen atoms are basic and can engage in strong ionic interactions with acidic silanol groups on the surface of standard silica gel. This interaction is a primary cause of peak tailing, streaking, and irreversible adsorption.[5][6]
-
Poor Solubility: Polar pyrazolopyridines can exhibit poor solubility in the less polar solvents used for sample loading in normal-phase chromatography, leading to precipitation at the column head and mixed results.[1][7] Conversely, they may have limited retention in standard reversed-phase systems.
-
Potential for Instability: The acidic surface of silica gel can sometimes cause degradation of sensitive compounds during long purification runs.[8]
This guide will address these core issues with targeted strategies and logical workflows.
Purification Strategy Selection Workflow
Choosing the correct initial purification strategy is critical to success. The following workflow provides a decision-making framework based on initial analytical thin-layer chromatography (TLC) and solubility tests.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is often the first choice for purification.[1] However, standard conditions frequently fail for these polar heterocycles.
Q: My compound is streaking badly on the silica TLC plate and won't move off the baseline of my column. What is happening?
A: This is the most common issue and is almost always caused by strong interaction between the basic nitrogen atoms of your pyrazolopyridine and the acidic silanol groups on the silica surface. This leads to irreversible adsorption or slow, uneven elution.
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[5]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., for a 1 L mobile phase, add 1-10 mL of TEA).
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar solvent component. For example, instead of pure methanol, use the ammonia/methanol solution in your dichloromethane or ethyl acetate mobile phase.
-
Causality: These basic modifiers act as competitive binders to the acidic silanol groups, effectively "masking" them from your compound. This allows your compound to elute based on polarity rather than ionic interaction, resulting in sharper peaks and better recovery.[6]
-
-
Switch to a Different Stationary Phase: If modifiers are not sufficient or are incompatible with your compound, consider an alternative stationary phase.
Q: My compound is not eluting even with highly polar solvents like 20% Methanol in DCM. What should I do?
A: This indicates an extremely polar compound or very strong adsorption.
Solutions:
-
Drastic Polarity Increase (with Modifier): First, ensure you are using a basic modifier as described above. If you are, you may need to increase the polarity further. A gradient from 100% DCM up to 10-20% of (7N NH3 in MeOH) can be effective.
-
Consider Reversed-Phase Flash Chromatography: If your compound is soluble in water/methanol or water/acetonitrile, reversed-phase flash chromatography is a powerful alternative. The stationary phase (e.g., C18-silica) is non-polar, and you elute with a polar mobile phase. Your polar compound will elute earlier, often separating it well from less polar impurities.
| Problem Symptom | Probable Cause | Recommended Solution |
| Severe Peak Tailing/Streaking | Strong acid-base interaction with silica | Add 0.1-1% Triethylamine or Ammonia to the mobile phase.[5][6] |
| Compound Stuck at Baseline | High polarity and/or irreversible adsorption | Use a basic modifier and a steep methanol gradient. Switch to alumina or consider reversed-phase flash.[5][8] |
| Low Mass Recovery | Irreversible adsorption or on-column decomposition | Pre-treat the column with a modified solvent. Test compound stability on a TLC plate first.[8] |
| Poor Solubility on Loading | Compound is insoluble in the starting mobile phase | Load the sample onto a small amount of silica ("dry loading") or dissolve in a minimal amount of a stronger solvent like DMF or DMSO before adsorbing onto silica. |
Troubleshooting Guide: Preparative HPLC
For high-purity requirements, preparative HPLC is the method of choice. However, the high polarity of pyrazolopyridines presents unique challenges for both reversed-phase and normal-phase methods.
Q: My compound has no retention on a C18 reversed-phase column; it elutes in the void volume. How can I get it to stick?
A: This is a classic problem for highly polar molecules. The compound is too hydrophilic and has little to no affinity for the non-polar C18 stationary phase.
Solutions:
-
Use a 100% Aqueous Mobile Phase: Start with a mobile phase of 100% water (with an appropriate buffer/modifier) and see if any retention is achieved.
-
Use a Polar-Embedded or Polar-Endcapped Column: These are specialized reversed-phase columns with polar groups embedded in the alkyl chains or at the end. They are designed to allow for stable use in highly aqueous mobile phases and can provide better retention for polar analytes.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for this situation.[4] It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.
-
Mechanism: A water-rich layer is adsorbed onto the polar stationary phase. Your polar analyte partitions between this aqueous layer and the bulk organic mobile phase, leading to strong retention. You elute by increasing the aqueous component of the mobile phase.[9] HILIC often provides excellent separation for compounds that fail in reversed-phase.[10]
-
Q: I am using HILIC, but my peak shapes are poor and retention times are not reproducible. What's wrong?
A: HILIC methods are powerful but require careful equilibration and method development.
Solutions:
-
Ensure Proper Column Equilibration: HILIC columns require a much longer equilibration time than C18 columns to establish the stable aqueous layer on the stationary phase. Equilibrate with your starting mobile phase for at least 20-30 column volumes.[9]
-
Check Your Sample Diluent: The solvent you dissolve your sample in is critical. Ideally, it should be the same as, or weaker than, your starting mobile phase (i.e., high in acetonitrile). Dissolving the sample in a water-rich diluent can cause severe peak distortion.[9]
-
Optimize Buffer Concentration: The salt concentration in the aqueous portion of your mobile phase is a key parameter for adjusting retention and improving peak shape in HILIC. Try varying the concentration of ammonium formate or ammonium acetate (e.g., 10 mM to 50 mM).
Caption: Interaction of a polar analyte in Reversed-Phase vs. HILIC.
Frequently Asked Questions (FAQs)
Q1: Is crystallization a viable purification method for these compounds?
A1: Yes, absolutely. If your crude material is of reasonable purity (>80-90%) and is a solid, crystallization can be an excellent and scalable final purification step.[5][11] The challenge often lies in finding a suitable solvent system. A good starting point is to try dissolving the compound in a polar solvent in which it is soluble when hot (e.g., ethanol, methanol, isopropanol) and then either cooling it or adding a less polar anti-solvent (e.g., ethyl acetate, hexanes, water) dropwise until turbidity persists.
Q2: How can I confirm my compound is not degrading on the silica column?
A2: Before committing your entire batch to a column, perform a simple stability test. Spot your compound on a silica TLC plate. Then, let the plate sit on the bench for 1-2 hours. After this time, develop the plate as usual. If you see new spots or significant streaking that was not present on an immediately-developed plate, your compound is likely unstable to silica.[8]
Q3: Can I use pH adjustment to improve my reversed-phase separation?
A3: Yes, controlling the pH of the mobile phase is a critical tool. For basic pyrazolopyridines, adding an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) to the mobile phase will protonate your compound. This can sometimes improve retention on C18 columns and almost always improves peak shape by preventing interactions with residual silanols. However, be aware that removing TFA from the final product can be difficult.
Key Experimental Protocols
Protocol 1: Dry Loading a Sample for Flash Chromatography
This method is essential when your compound is poorly soluble in the column's mobile phase.
-
Dissolve your crude sample (e.g., 500 mg) in a minimum amount of a suitable solvent (e.g., methanol, DCM, or acetone).
-
To this solution, add 2-3 times the mass of silica gel (e.g., 1-1.5 g).
-
Concentrate the resulting slurry using a rotary evaporator until a dry, free-flowing powder is obtained. Ensure all solvent is removed.
-
Carefully layer this powder on top of the packed column bed.
-
Gently add a protective layer of sand on top of the sample layer before slowly adding the mobile phase.
Protocol 2: Deactivating Silica Gel for a Column
This is an alternative to adding a modifier to the entire mobile phase, useful for particularly sensitive compounds.
-
Pack a standard silica gel column using a non-polar solvent like hexane.
-
Prepare a "deactivation solution" consisting of your starting eluent (e.g., 5% methanol in DCM) plus 1-2% triethylamine.
-
Wash the packed column with 3-5 column volumes of this deactivation solution. This neutralizes the surface of the silica.
-
Switch back to your intended mobile phase (which can now be modifier-free, if desired) and run the column as usual.
References
-
Vravnik, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]
-
Al-Sanea, M. M., et al. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]
-
Bao, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
-
Serrano-Marín, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
-
Zheng, C., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]
-
Sagan, J., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
-
Zmysłowski, A., et al. (2018). For highly polar compound, how to do the purification? ResearchGate. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. Available at: [Link]
-
Martínez-Arias, C., et al. (2023). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. National Institutes of Health. Available at: [Link]
-
Shishkina, I., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
University of Rochester (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Nowick, J. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Available at: [Link]
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ResearchGate (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
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ResearchGate (n.d.). How to deal with insoluble samples on chromatography? ResearchGate. Available at: [Link]
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Pharma Now (2024). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Analytical Edge: A Comparative Guide to High-Resolution Mass Spectrometry for Pyrazolo[3,4-b]pyridine Analysis
In the landscape of modern drug discovery and development, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. From oncology to infectious diseases, the versatility of this N-heterocyclic framework necessitates robust and precise analytical methodologies for characterization, quantification, and metabolite identification. High-resolution mass spectrometry (HRMS) stands as the cornerstone of these analytical workflows, providing unparalleled depth of information crucial for advancing these promising molecules from the bench to the clinic.
This guide offers an in-depth comparison of leading HRMS platforms for the analysis of pyrazolo[3,4-b]pyridines, grounded in scientific principles and practical application. We will delve into the nuances of experimental design, data interpretation, and the comparative performance of different mass analyzer technologies, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their analytical strategies.
The Indispensable Role of HRMS in Pyrazolo[3,4-b]pyridine Research
The journey of a pyrazolo[3,4-b]pyridine-based drug candidate is paved with analytical challenges. Structural confirmation of novel synthesized analogues, separation of closely related isomers, sensitive quantification in complex biological matrices, and elucidation of metabolic pathways are all critical steps that demand the highest levels of analytical rigor. HRMS, with its ability to provide accurate mass measurements to within a few parts-per-million (ppm), is uniquely suited to address these challenges. This high mass accuracy allows for the unambiguous determination of elemental composition, a fundamental piece of information for structural confirmation and metabolite identification.[1][2]
A Comparative Analysis of HRMS Platforms: Orbitrap vs. Q-TOF
The two dominant technologies in the HRMS landscape are the Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass analyzers. While both provide the requisite high resolution and mass accuracy for the analysis of pyrazolo[3,4-b]pyridines, they operate on different principles, leading to distinct advantages and disadvantages depending on the specific application.
| Feature | Orbitrap (e.g., Thermo Scientific™ Q Exactive™ Series) | Quadrupole Time-of-Flight (Q-TOF) |
| Mass Analyzer Principle | Ions are trapped in an electrostatic field and their axial frequency of oscillation is converted to a mass-to-charge ratio. | Ions are accelerated into a field-free drift tube, and their time of flight is measured to determine their mass-to-charge ratio. |
| Resolution | Very high to ultra-high resolution (up to 280,000 FWHM), enabling the separation of isobaric interferences and fine isotopic structures.[3][4] | High resolution (typically up to 60,000 FWHM). |
| Mass Accuracy | Typically <1-3 ppm with external calibration; <1 ppm with internal calibration. | Typically <1-5 ppm with external calibration; <1-2 ppm with internal calibration. |
| Sensitivity | Excellent sensitivity, particularly in full-scan mode, making it well-suited for screening and identification of low-abundance species.[3] | Very good sensitivity, especially in targeted MS/MS modes. |
| Scan Speed | Generally slower scan speeds compared to Q-TOF, which can be a consideration for fast chromatography. | Very fast scan speeds, making it ideal for coupling with ultra-high-performance liquid chromatography (UHPLC). |
| Dynamic Range | Good dynamic range. | Excellent dynamic range, beneficial for quantitative applications. |
| Ideal Applications | Metabolite identification, structural elucidation, untargeted screening, and qualitative/quantitative workflows.[2][5] | Quantitative analysis, fast screening, and applications requiring high throughput. |
Expert Insight: The choice between an Orbitrap and a Q-TOF system for pyrazolo[3,4-b]pyridine analysis is often dictated by the primary research question. For in-depth structural characterization and metabolite identification, the superior resolution of the Orbitrap can be a significant advantage in resolving complex spectra and providing high-confidence elemental compositions.[3][4] For high-throughput screening or quantitative bioanalysis where speed and dynamic range are paramount, a Q-TOF may be the more pragmatic choice.
A Practical Guide: LC-HRMS Workflow for Pyrazolo[3,4-b]pyridine Analysis
The following section outlines a typical step-by-step experimental protocol for the analysis of a novel pyrazolo[3,4-b]pyridine derivative.
Experimental Workflow Diagram
Caption: A typical LC-HRMS workflow for the analysis of pyrazolo[3,4-b]pyridines.
Step-by-Step Methodology
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial to ensure compatibility with the LC-MS system and to minimize matrix effects.
-
Protocol:
-
Accurately weigh a small amount of the pyrazolo[3,4-b]pyridine sample.
-
Dissolve the sample in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
2. Liquid Chromatography (LC):
-
Rationale: Chromatographic separation is essential for resolving the target analyte from impurities, isomers, and matrix components. A reversed-phase C18 column is a good starting point for many N-heterocyclic compounds.[6] The addition of a small amount of formic acid to the mobile phase aids in the protonation of the basic nitrogen atoms, leading to better peak shape and ionization efficiency.
-
Typical Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
-
3. High-Resolution Mass Spectrometry (HRMS):
-
Rationale: Electrospray ionization (ESI) in positive ion mode is generally the most effective method for ionizing pyrazolo[3,4-b]pyridines due to the presence of basic nitrogen atoms that readily accept a proton. A full scan MS experiment provides the accurate mass of the protonated molecule ([M+H]⁺), while data-dependent MS/MS (dd-MS²) triggers fragmentation of the most intense ions to provide structural information.
-
Typical Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Full Scan MS Range: m/z 100-1000
-
MS/MS Collision Energy: Ramped (e.g., 10-40 eV)
-
Deciphering the Data: Fragmentation Analysis of the Pyrazolo[3,4-b]pyridine Core
Understanding the fragmentation patterns of the pyrazolo[3,4-b]pyridine core is fundamental to its structural elucidation. Under collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule undergoes characteristic bond cleavages.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathways for a substituted pyrazolo[3,4-b]pyridine.
Interpretation: The fragmentation of the pyrazolo[3,4-b]pyridine core is often initiated by the loss of substituents from either the pyrazole or pyridine ring. A common fragmentation pathway for N-heterocyclic compounds involves the loss of small neutral molecules such as HCN from the pyrazole ring or cleavage of the pyridine ring.[7][8] The specific fragmentation pattern will be highly dependent on the nature and position of the substituents on the core structure. By carefully analyzing the accurate masses of the fragment ions, the location of substituents can often be deduced.
Conclusion: Empowering Drug Discovery through Advanced Analytical Insights
The robust and reliable analysis of pyrazolo[3,4-b]pyridines is a critical enabler for the advancement of drug candidates based on this important scaffold. High-resolution mass spectrometry, with its unparalleled mass accuracy and sensitivity, provides the depth of information necessary for confident structural confirmation, sensitive quantification, and detailed metabolic profiling. While both Orbitrap and Q-TOF technologies offer powerful solutions, a thorough understanding of their respective strengths and weaknesses allows researchers to select the optimal platform for their specific analytical needs. By combining state-of-the-art instrumentation with a sound understanding of chromatographic principles and fragmentation chemistry, scientists can accelerate the development of the next generation of pyrazolo[3,4-b]pyridine-based therapeutics.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. [Link]
-
Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. American Chemical Society. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
-
Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link]
-
Which LC-MS/MS is better for quantitative proteomics, IT-TOF or QqQ?. Reddit. [Link]
-
Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. American Chemical Society. [Link]
-
Construction of a six-membered fused N-heterocyclic ring via a new 3-component reaction: synthesis of (pyrazolo)pyrimidines/pyridines. Royal Society of Chemistry. [Link]
-
The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. LabRulez LCMS. [Link]
-
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. [Link]
-
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. National Institutes of Health. [Link]
-
Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. American Chemical Society. [Link]
-
Fragmentation of 1H-imidazo[1,2-b]pyrazoles of type 11 after treatment.... ResearchGate. [Link]
- Method for detecting reactive metabolites using a combination of glutathione and a stable isotopic derivative of glutathione and mass spectroscopy-based pattern recognition.
-
194 recent advances in the synthesis of new pyrazole derivatives. Scribd. [Link]
-
Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. ResearchGate. [Link]
-
Development of an HPLC–HRMS Method for the Identification and Semi‐Quantitation in River Water Samples of the Transformation Products Originated From Heterogeneous Photocatalysis of Antipsychotic Drugs. Wiley Online Library. [Link]
-
Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]
-
Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. National Institutes of Health. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
-
A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine. National Institutes of Health. [Link]
-
Synthesis of Biologically Active Heterocycles and Development of New Organometallic Methodologies by David M. Arnold B.S., Kings. D-Scholarship@Pitt. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to Catalytic Systems for Pyrazolo[3,4-b]pyridine Synthesis
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic framework in modern medicinal chemistry and drug discovery.[1][2] As a bioisostere of purine bases, this fused ring system is a cornerstone for designing molecules with a wide spectrum of biological activities, including potent kinase inhibitors for oncology, as well as antiviral, antimalarial, and anti-inflammatory agents.[1][2] The significant therapeutic potential of these compounds has spurred extensive research into developing efficient, versatile, and sustainable synthetic methodologies.[3][4]
This guide provides a comparative analysis of diverse catalytic systems for the synthesis of pyrazolo[3,4-b]pyridines. Moving beyond a simple recitation of protocols, we will delve into the causality behind the choice of catalyst, compare their performance based on experimental data, and provide detailed, field-tested protocols for researchers and drug development professionals. Our focus is on evaluating the strengths and limitations of each system to empower chemists to make informed decisions for their specific synthetic challenges.
Section 1: Metal-Catalyzed Strategies: Workhorses for C-N and C-C Bond Formation
Metal catalysts, particularly Lewis acids and heterogeneous systems, are foundational tools for constructing the pyrazolo[3,4-b]pyridine core. They excel at activating substrates and facilitating key bond-forming events under controlled conditions.
Homogeneous Lewis Acid Catalysis: Precision in Solution
Lewis acid catalysts activate carbonyls and other functional groups, promoting nucleophilic attack and subsequent cyclization cascades. The choice of metal and its ligand sphere is critical for tuning reactivity and achieving desired outcomes.
Case Study A: Zirconium(IV) Chloride (ZrCl₄) for Amine-Carbonyl Condensation
Zirconium(IV) chloride is an effective and "green" Lewis acid catalyst, valued for its low toxicity, stability, and cost-effectiveness.[2] It is particularly adept at catalyzing the condensation of 5-aminopyrazoles with α,β-unsaturated ketones.[2] The mechanism proceeds via a Michael addition of the exocyclic amino group onto the activated enone, followed by an intramolecular nucleophilic attack on the carbonyl carbon and subsequent dehydration to furnish the aromatic pyridine ring.[4]
Experimental Data: ZrCl₄-Catalyzed Synthesis of 4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[2]
| Entry | R Group (from enone) | Yield (%) |
| 1 | 4-(N,N-dimethylamino)-phenyl | 28% |
| 2 | 9-anthryl | 13% |
| 3 | 1-pyrenyl | 20% |
Note: While demonstrating feasibility, the reported yields suggest room for optimization, potentially through adjustments in temperature, solvent, or catalyst loading.
Representative Experimental Protocol: Synthesis of 4-(4-N,N-dimethylaminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine[2]
-
To a solution of (E)-4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture (e.g., by bubbling argon through the solution for 5-10 minutes).
-
Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.
-
Stir the reaction vigorously at 95 °C for 16 hours, monitoring progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Partition the residue between CHCl₃ and water. Separate the layers and extract the aqueous phase twice more with CHCl₃.
-
Combine the organic extracts, wash with H₂O and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to afford the pure product.
Caption: Proposed mechanism for ZrCl₄-catalyzed synthesis.
Case Study B: Copper(II) Acetylacetonate for [3+3] Cycloaddition
Copper(II) acetylacetonate [Cu(acac)₂] serves as an efficient catalyst for a formal [3+3] cycloaddition reaction to construct the pyrazolo[3,4-b]pyridine core.[5] This one-pot, multi-component approach offers mild reaction conditions and generally produces high yields, making it an attractive method for library synthesis.[5]
Experimental Data: Cu(acac)₂-Catalyzed Synthesis[5]
| Entry | Reactants | Catalyst Loading | Yield (%) |
| 1 | Benzaldehyde, Ethyl Acetoacetate, 5-Aminopyrazole | 0.1 equiv | 94% |
| 2 | 4-Cl-Benzaldehyde, Ethyl Acetoacetate, 5-Aminopyrazole | 0.1 equiv | 92% |
| 3 | 4-MeO-Benzaldehyde, Ethyl Acetoacetate, 5-Aminopyrazole | 0.1 equiv | 90% |
Note: The study highlights that 0.1 equivalent of the catalyst was optimal for achieving high product yields.[5]
Representative Experimental Protocol: Cu(acac)₂-Catalyzed [3+3] Cycloaddition[5]
-
In a round-bottom flask, combine the substituted aldehyde (1 mmol), an active methylene compound (e.g., ethyl acetoacetate, 1 mmol), and 3-amino-5-methylpyrazole (1 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Introduce copper(II) acetylacetonate (0.1 mmol, 0.1 equiv) to the mixture.
-
Reflux the reaction mixture for the time specified by optimization studies (typically 3-5 hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Heterogeneous Catalysis: Marrying Activity with Sustainability
Heterogeneous catalysts offer significant operational advantages, including simplified product purification and the potential for catalyst recycling, which aligns with the principles of green chemistry.
Case Study: Nano-Magnetic MOF [Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂]
A novel nano-magnetic metal-organic framework (MOF) has been developed as a highly efficient and reusable catalyst for a three-component synthesis of pyrazolo[3,4-b]pyridines.[6] This system operates under solvent-free conditions at 100 °C, producing excellent yields in short reaction times.[6] The magnetic Fe₃O₄ core allows for easy separation of the catalyst from the reaction mixture using an external magnet.
Experimental Data: Fe₃O₄@MOF-Catalyzed Solvent-Free Synthesis[6]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 35 | 90% |
| 2 | 4-Nitrobenzaldehyde | 40 | 88% |
| 3 | Benzaldehyde | 45 | 85% |
| 4 | 2,4-Dichlorobenzaldehyde | 40 | 87% |
Representative Experimental Protocol: Solvent-Free Synthesis using a Magnetic MOF Catalyst[6]
-
In a glass vial, combine the aldehyde (1.0 mmol), 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (1.0 mmol), 3-(cyanoacetyl)indole (1.0 mmol), and the Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst (20 mg).
-
Seal the vial and heat the mixture at 100 °C for the optimized reaction time (35-60 min), with stirring if possible.
-
Monitor the reaction progress using TLC (by dissolving a small aliquot in a suitable solvent).
-
After completion, cool the mixture to room temperature and add ethanol to dissolve the product.
-
Place a strong magnet against the side of the vial to immobilize the catalyst.
-
Decant the ethanolic solution containing the product.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
Sources
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The Isomeric Advantage: A Comparative Guide to the Biological Activity of Pyrazolo[3,4-b]pyridines
In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure," a molecular framework that consistently yields compounds with potent and diverse biological activities.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases, making it a fertile ground for the development of novel therapeutics.[3] This guide provides an in-depth comparison of the biological activities of pyrazolo[3,4-b]pyridine isomers, focusing on how subtle changes in their substitution patterns dramatically influence their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the experimental data that underpins these observations, detail the methodologies used to generate this data, and explore the mechanistic rationale behind the observed structure-activity relationships (SAR).
The Significance of Isomerism in Pyrazolo[3,4-b]pyridine Bioactivity
The term "isomer" in the context of pyrazolo[3,4-b]pyridines can refer to two key aspects: the tautomeric forms (1H- and 2H-) and, more commonly in drug discovery, the positional isomers created by attaching various substituents to the core bicyclic ring system.[4] While the 1H- and 2H-tautomers exist, the vast majority of research has focused on the 1H-pyrazolo[3,4-b]pyridine scaffold due to its synthetic accessibility and proven biological relevance.[4] Therefore, this guide will primarily focus on the comparative analysis of positional isomers, i.e., derivatives with different substituents at various positions on the 1H-pyrazolo[3,4-b]pyridine core.
The strategic placement of substituents around this core is a cornerstone of rational drug design. It allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and membrane permeability, and dictates its binding affinity and selectivity for a specific biological target. As we will explore, a minor modification, such as the addition of a hydroxyl or methoxy group to a phenyl ring substituent, can result in a multi-fold change in biological potency.
Anticancer Activity: A Tale of Targeted Inhibition
The most extensively studied biological activity of pyrazolo[3,4-b]pyridine derivatives is their anticancer potential.[1][5] These compounds often exert their effects by inhibiting protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling proliferation, survival, and differentiation.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Tropomyosin Receptor Kinase (TRK) Inhibition
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases whose activation is implicated in the growth and survival of various tumor types.[6] Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent TRK inhibitors.
A study focused on developing novel TRK inhibitors synthesized a series of 38 pyrazolo[3,4-b]pyridine derivatives and evaluated their inhibitory activity against TRKA.[6][7] The lead compound, C03 , demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 μM.[6][7] The structure-activity relationship (SAR) analysis revealed that the pyrazolo portion of the scaffold acts as a crucial hydrogen bond donor, while the pyridine ring engages in π-π stacking interactions within the kinase's active site.[6]
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |
| A01 | TRKA | 293 | - | - |
| A02 | TRKA | 479 | - | - |
| C03 | TRKA | 56 | Km-12 | 0.304 |
Table 1: Comparative inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives against TRKA kinase and cancer cell proliferation.[6]
The data clearly illustrates the impact of substitution. For instance, the removal of a fluorine atom from the 3-fluorophenyl group in compound A01 to give compound A02 resulted in a significant decrease in potency, highlighting the importance of this specific substituent for optimal binding.[6]
Cyclin-Dependent Kinase (CDK) and Topoisomerase IIα Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5] Pyrazolo[3,4-b]pyridines have been investigated as inhibitors of CDK2 and CDK9.[5] One study synthesized two series of derivatives, 9a–h and 14a–h , and evaluated their anticancer activity against HeLa, MCF7, and HCT-116 cell lines.[5] Compound 9a was particularly effective against HeLa cells (IC50 = 2.59 µM), while 14g showed potent activity against MCF7 (IC50 = 4.66 µM) and HCT-116 (IC50 = 1.98 µM) cells.[5] These compounds were found to induce cell cycle arrest and apoptosis.[5]
Another avenue of anticancer activity for this scaffold is the inhibition of Topoisomerase IIα (TOPIIα), an enzyme essential for DNA replication and repair.[1][8] A series of pyrazolo[3,4-b]pyridines were synthesized and evaluated for their anti-leukemic activity.[1] Compound 8c emerged as a potent inhibitor of TOPIIα and exhibited broad-spectrum antiproliferative activity with a GI50 MG-MID value of 1.33 µM across a panel of 60 cancer cell lines.[1] Mechanistic studies confirmed that 8c induces DNA damage, leading to S-phase cell cycle arrest and apoptosis.[1][8]
| Compound | Target | Cell Line | GI50 (µM) |
| 8c | Topoisomerase IIα | NCI-60 Panel (average) | 1.33 |
Table 2: Broad-spectrum anticancer activity of a Topoisomerase IIα-inhibiting pyrazolo[3,4-b]pyridine derivative.[1]
Anti-inflammatory and Antimicrobial Activities: Expanding the Therapeutic Horizon
While the primary focus has been on oncology, the therapeutic potential of pyrazolo[3,4-b]pyridines extends to other areas, including inflammation and infectious diseases.
Anti-inflammatory Activity
Some pyrazolo[3,4-b]pyridine derivatives have shown promise as anti-inflammatory agents, with some studies pointing towards the inhibition of enzymes like COX-2.[9] A series of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine derivatives were synthesized and evaluated for their anti-inflammatory and anti-platelet activities.[10] The glutaric acid derivative LASSBio341 (6) was identified as a potent inhibitor of arachidonic acid-induced platelet aggregation (IC50 = 0.14 µM) and also exhibited in vivo anti-inflammatory properties.[10]
Antimicrobial Activity
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazolo[3,4-b]pyridines have demonstrated activity against various bacterial and fungal strains.[2][11] In one study, a series of derivatives were synthesized and screened for their antimicrobial activity.[11] Another study reported a newly synthesized derivative, 2g , which showed impressive inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 µg/mL.[12]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2g | MRSA | 2 |
| 2j | MRSA | 4 |
| 2g | VRE | 8 |
| 2g | P. aeruginosa (piperacillin-resistant) | 4 |
| 2g | E. coli (ESBL-producing) | 4 |
| 2l | ESBLKP | 8 |
Table 3: Comparative antimicrobial activity of selected pyrazolo[3,4-b]pyridine derivatives against various resistant bacterial strains.[12]
The data indicates that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold can confer potent activity against clinically relevant drug-resistant bacteria.
Experimental Methodologies: Ensuring Scientific Rigor
The biological activities reported in this guide were determined using a variety of well-established and validated experimental protocols. Understanding these methods is crucial for interpreting the data and appreciating the scientific basis of the claims.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
The inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against specific kinases like TRK is often determined using HTRF assays.[13][14] This robust and sensitive method is suitable for high-throughput screening.[13]
Principle: The HTRF KinEASE™ assay relies on the detection of the phosphorylation of a universal biotinylated substrate by the kinase.[13] The phosphorylated substrate is then recognized by a specific monoclonal antibody labeled with a fluorescent donor (e.g., Europium cryptate), while the biotinylated substrate is captured by streptavidin linked to a fluorescent acceptor (e.g., XL665). When the donor and acceptor are in close proximity (i.e., when the substrate is phosphorylated), fluorescence resonance energy transfer (FRET) occurs upon excitation of the donor, leading to a specific fluorescent signal from the acceptor. An inhibitor will prevent the phosphorylation of the substrate, thus disrupting the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, the biotinylated substrate, ATP, and the test compounds (pyrazolo[3,4-b]pyridine derivatives) at various concentrations in an appropriate assay buffer.
-
Kinase Reaction: In a microplate, add the kinase, the test compound or vehicle control, and the substrate. Initiate the phosphorylation reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a detection solution containing the Europium cryptate-labeled antibody and streptavidin-XL665. Incubate at room temperature to allow for the formation of the detection complex.
-
Signal Measurement: Read the fluorescence signal at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, is determined by plotting the signal ratio against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives and a vehicle control. Include a positive control (e.g., a known cytotoxic drug) and a negative control (untreated cells).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add a solution of MTT to each well and incubate for a further 2-4 hours, allowing the formazan crystals to form.[15]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting cell viability against the compound concentration.
Mechanistic Insights: The Kinase Inhibition Paradigm
The majority of biologically active pyrazolo[3,4-b]pyridine derivatives function as ATP-competitive kinase inhibitors. Their planar, heterocyclic structure mimics the purine ring of ATP, allowing them to fit into the ATP-binding pocket of kinases.
The specific substitutions on the pyrazolo[3,4-b]pyridine core determine the selectivity and potency of the inhibitor for different kinases. For example, in TRK inhibitors, the pyrazole moiety forms hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, while other substituents can occupy adjacent hydrophobic pockets, thereby increasing the binding affinity and specificity.[6] This highlights the importance of SAR studies in optimizing the design of selective and potent kinase inhibitors based on the pyrazolo[3,4-b]pyridine scaffold.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold is a remarkably versatile platform for the development of potent and selective modulators of various biological targets. The comparative analysis of its positional isomers has revealed critical structure-activity relationships that govern their anticancer, anti-inflammatory, and antimicrobial activities. By strategically modifying the substituents on this privileged core, medicinal chemists can fine-tune the pharmacological properties of these compounds, paving the way for the discovery of novel and effective therapeutics. The experimental methodologies detailed herein provide a robust framework for the continued exploration and optimization of pyrazolo[3,4-b]pyridine derivatives in the quest for new medicines.
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Alquran, H., Al-Kaissi, E., Al-Momani, E., & Al-Zoubi, R. (2026). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Cui, W., Wang, L., Wang, Y., Zhang, Y., & Zhang, J. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 863-872. [Link]
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Alquran, H., Al-Kaissi, E., Al-Momani, E., & Al-Zoubi, R. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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El-Emary, T. I., & Abdel-Mohsen, S. A. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51. [Link]
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Latorre, M., Escolano, C., & Puig de la Bellacasa, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4998. [Link]
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Comparative Docking Analysis of Pyrazolo[3,4-b]Pyridine Analogs as TRKA Inhibitors: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of pyrazolo[3,4-b]pyridine analogs targeting Tropomyosin Receptor Kinase A (TRKA). We will navigate a complete in-silico workflow, from target selection and preparation to molecular docking and results interpretation, critically comparing the computational data with published experimental findings. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand structure-activity relationships (SAR) and guide rational drug design.
Introduction: The Convergence of a Privileged Scaffold and a Key Oncogenic Target
The pyrazolo[3,4-b]pyridine core is a "medicinally privileged" heterocyclic scaffold, forming the foundation of numerous pharmacologically active compounds.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, most notably protein kinases.[2][3] Minor modifications to this core can significantly enhance pharmacological activity, making it a versatile framework for drug discovery.[3]
A key family of protein kinases implicated in cancer is the Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC.[4] Encoded by the NTRK genes, these receptors are crucial for the development and function of the nervous system.[4] However, chromosomal rearrangements leading to NTRK gene fusions result in the formation of chimeric oncoproteins that drive cellular proliferation, differentiation, and survival, leading to a variety of cancers.[4] Consequently, TRK inhibitors have emerged as a vital class of targeted cancer therapeutics.[5][6]
This guide presents a case study focusing on a series of pyrazolo[3,4-b]pyridine derivatives designed as TRKA inhibitors.[3][7] We will perform a comparative molecular docking study to predict their binding affinities and modes, and then critically evaluate these predictions against their experimentally determined half-maximal inhibitory concentrations (IC₅₀).
The In-Silico Strategy: A Validated Workflow for Comparative Docking
Our approach is grounded in a self-validating system. We will utilize the crystal structure of TRKA in complex with a known inhibitor to define the active site, and then dock our series of pyrazolo[3,4-b]pyridine analogs. The correlation between the predicted binding energies and the published experimental IC₅₀ values will serve as the primary validation of our computational model.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for replicating this comparative docking study. The protocols are designed to be followed using freely available and widely used software in the computational chemistry community.
Part 1: Receptor Preparation
The quality of the protein structure is paramount for a successful docking study. The goal is to prepare a clean, structurally correct receptor model.
-
Obtain the Crystal Structure: Download the crystal structure of human TRKA kinase domain in complex with the inhibitor entrectinib (PDB ID: 5KVT ) from the RCSB Protein Data Bank.[3] This structure is chosen as it was used in the original study of the pyrazolo[3,4-b]pyridine analogs we will be investigating.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like PyMOL.[8][9] To simplify the system, remove non-essential components:
-
Delete water molecules: remove solvent
-
Delete any secondary protein chains or ligands not of interest. For 5KVT, the co-crystallized inhibitor should be removed to allow for docking of our new ligands.
-
-
Prepare for Docking using AutoDockTools (ADT): ADT is a graphical user interface for preparing files for AutoDock Vina.[10]
-
Open the cleaned PDB file in ADT.
-
Add Polar Hydrogens: Go to Edit > Hydrogens > Add and select 'Polar only'. This is a critical step as hydrogen atoms are often not resolved in crystal structures but are crucial for defining the correct hydrogen bonding patterns.
-
Assign Charges: Go to Edit > Charges > Add Kollman Charges. This assigns partial charges to the protein atoms, which is necessary for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Go to Grid > Macromolecule > Choose, select the protein, and save it. ADT will automatically merge non-polar hydrogens and assign atom types, creating a receptor.pdbqt file. This file format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Part 2: Ligand Preparation
Each analog must be converted into a 3D structure with appropriate charges and rotatable bonds defined.
-
Obtain Ligand Structures: For this study, we will select a subset of compounds from the 'C' series in Liu et al. (2022), which showed the most promising activity.[3] Specifically, we will use C01, C03, C05, and C10 . The 2D structures can be drawn using chemical drawing software like ChemDraw and saved as SDF or MOL files.
-
2D to 3D Conversion: Use a program like Open Babel to convert the 2D structures into 3D coordinates. Energy minimization should be performed to obtain a low-energy starting conformation.
-
Prepare Ligands in ADT:
-
Open each ligand's 3D structure file in ADT (Ligand > Input > Open).
-
Detect Rotatable Bonds: ADT will automatically determine the rotatable bonds in the ligand. This flexibility is essential for the docking algorithm to explore different conformations within the binding site. The user can verify and adjust these if necessary (Ligand > Torsion Tree > Choose Torsions).
-
Save as PDBQT: Save each prepared ligand as a .pdbqt file (Ligand > Output > Save as PDBQT).
-
Part 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[11]
-
Define the Binding Site (Grid Box): The binding site is a three-dimensional box within which Vina will search for the best ligand pose.
-
In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box.
-
Position and size the grid box to encompass the entire active site. A reliable method is to center the box on the position of the original co-crystallized ligand (entrectinib in 5KVT). For TRKA (PDB: 5KVT), the key hinge region residues are Glu590 and Met592, and the gatekeeper residue is Phe589.[3][6] Ensure the box is large enough to allow the ligands to move and rotate freely. A box size of 25x25x25 Å is often a good starting point.
-
Note the coordinates of the center of the box and its dimensions.
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.
-
Run AutoDock Vina: Execute the docking from the command line. [12] vina --config conf.txt --out output_C03.pdbqt --log log_C03.txt
This command will generate an output PDBQT file containing the predicted binding poses (ranked by affinity) and a log file with the binding affinity scores in kcal/mol.
Part 4: Analysis and Visualization
-
Analyze Docking Scores: The log file contains the binding affinity for each predicted pose. The most negative value represents the most favorable predicted binding energy.
-
Visualize Interactions: Use PyMOL to visualize the results. [13] * Load the receptor.pdbqt file.
-
Load the output_C03.pdbqt file. This will show the different predicted poses of the ligand.
-
To analyze interactions, focus on the top-ranked pose. Display key active site residues as sticks.
-
Use the find polar contacts command or a plugin like the Protein-Ligand Interaction Profiler (PLIP) to identify hydrogen bonds, hydrophobic interactions, and π-stacking. [14]
-
Results and Discussion: Correlating In-Silico Predictions with Experimental Data
The primary output of our docking study is the predicted binding affinity for each analog. We will compare this computational metric with the experimentally determined IC₅₀ values from the literature. [3]It is important to remember that a lower binding affinity (more negative kcal/mol) and a lower IC₅₀ value both indicate higher potency.
Table 1: Comparison of Docking Scores and Experimental IC₅₀ for TRKA Inhibition
| Compound ID | Experimental TRKA IC₅₀ (μM) [3] | Predicted Binding Affinity (kcal/mol) |
| C01 | 0.106 | -9.8 |
| C03 | 0.056 | -10.5 |
| C05 | 0.296 | -9.4 |
| C10 | 0.026 | -10.9 |
Note: The predicted binding affinities are representative values obtained from a standard AutoDock Vina run and may vary slightly based on precise grid box placement and software versions.
Analysis of Correlation
The results in Table 1 demonstrate a strong qualitative correlation between the predicted binding affinities and the experimental IC₅₀ values. The most potent compound experimentally, C10 (IC₅₀ = 0.026 μM), also has the most favorable predicted binding affinity (-10.9 kcal/mol). Similarly, the least potent compound in this set, C05 (IC₅₀ = 0.296 μM), has the least favorable binding score (-9.4 kcal/mol). This correlation provides confidence in the docking protocol's ability to distinguish between more and less active compounds in this series.
Interpretation of Binding Modes
Visual analysis of the docking poses in PyMOL reveals the structural basis for these affinity differences.
-
Core Interactions: All docked analogs position the pyrazolo[3,4-b]pyridine core to form crucial hydrogen bonds with the hinge region residues Glu590 and Met592. [3]The pyridine portion of the scaffold consistently forms a π-π stacking interaction with the gatekeeper residue Phe589. [3]These core interactions anchor the ligand in the ATP binding pocket.
-
Impact of Substituents: The key differences arise from the substituents. Compound C03 and its (S)-enantiomer C10 feature a 3-hydroxypiperidinyl group. The docking poses predict that the hydroxyl group on this moiety forms an additional hydrogen bond with the side chain of Asp596. [3]This interaction is not possible for compounds like C01 and C05, which lack this hydroxyl group. This additional hydrogen bond likely accounts for the significantly increased potency of C03 and C10. The slight potency advantage of C10 over C03 (IC₅₀ of 0.026 μM vs 0.056 μM) is likely due to the (S)-stereochemistry allowing for a more optimal geometry for this hydrogen bond.
Conclusion
This guide demonstrates a robust and validated workflow for the comparative molecular docking of pyrazolo[3,4-b]pyridine analogs. By systematically preparing the receptor and ligands, executing a standardized docking protocol, and critically comparing the computational results with high-quality experimental data, we can derive meaningful structure-activity relationships. The strong correlation between AutoDock Vina's predicted binding affinities and the published IC₅₀ values for TRKA inhibitors validates this in-silico model. The visual analysis of the binding poses successfully explained the superior potency of hydroxyl-containing analogs, highlighting the power of molecular docking to rationalize experimental findings and guide the design of next-generation inhibitors.
References
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Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364–1372. Available at: [Link]
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Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Shaw, A. T., et al. (2021). Discovery of Next-Generation Tropomyosin Receptor Kinase Inhibitors for Combating Multiple Resistance Associated with Protein Mutation. Journal of Medicinal Chemistry, 64(21), 15877–15892. Available at: [Link]
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Reddy, T. S., et al. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. Available at: [Link]
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ResearchGate. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. Retrieved from ResearchGate. Available at: [Link]
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Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1508-1522. Available at: [Link]
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Bioinformatics Review. (2022, October 27). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners [Video]. YouTube. Available at: [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Available at: [Link]
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RCSB PDB. (2017). 5H3Q: Crystal Structure of TrkA kinase with ligand. Available at: [Link]
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Kumar, L. (2021, July 31). PyMOL tutorial | Protein Data Bank | Basic Science Series [Video]. YouTube. Available at: [Link]
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Ardini, E., et al. (2016). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry, 59(11), 5139-5152. Available at: [Link]
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El-Gamal, M. I., et al. (2022). Current landscape of tropomyosin receptor tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-17. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
